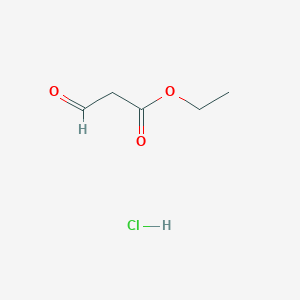
Ethyl 3-oxopropanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-oxopropanoate hydrochloride is a chemical compound with the molecular formula C5H8O3. It is an ester derivative of 3-oxopropanoic acid and is commonly used in organic synthesis due to its reactivity and versatility. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 3-oxopropanoate hydrochloride can be synthesized through several methods. One common method involves the reaction of ethyl acetate with methyl formate in the presence of anhydrous sodium methoxide to generate ethyl 3-oxopropanoate in situ . This intermediate can then be reacted with hydrochloric acid to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The process typically includes the use of efficient catalysts and optimized reaction parameters to achieve cost-effective and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-oxopropanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols. Substitution reactions result in the formation of various substituted esters or other derivatives.
Applications De Recherche Scientifique
Ethyl 3-oxopropanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds and other complex molecules.
Biology: This compound is utilized in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: this compound is employed in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ethyl 3-oxopropanoate hydrochloride involves its reactivity as an ester. It can participate in various chemical reactions, such as nucleophilic acyl substitution, where the ester group is attacked by nucleophiles, leading to the formation of new products. The molecular targets and pathways involved depend on the specific reactions and applications in which this compound is used.
Comparaison Avec Des Composés Similaires
Ethyl 3-oxopropanoate hydrochloride can be compared with other similar compounds, such as:
Ethyl 3-oxopropanoate: The non-hydrochloride form, which has similar reactivity but different solubility and handling properties.
Ethyl 3-oxo-3-phenylpropanoate: A related compound with a phenyl group, used in different synthetic applications due to its unique properties.
The uniqueness of this compound lies in its specific reactivity and the presence of the hydrochloride group, which can influence its solubility and reactivity in various chemical environments.
Propriétés
Formule moléculaire |
C5H9ClO3 |
|---|---|
Poids moléculaire |
152.57 g/mol |
Nom IUPAC |
ethyl 3-oxopropanoate;hydrochloride |
InChI |
InChI=1S/C5H8O3.ClH/c1-2-8-5(7)3-4-6;/h4H,2-3H2,1H3;1H |
Clé InChI |
PHGOGXNKDUPRQM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC=O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-1-{2-[(3-phenylpropyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12942444.png)
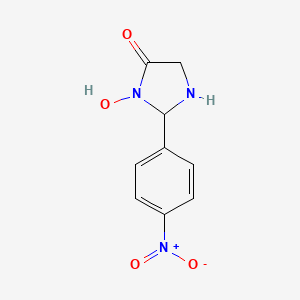
![2H-Imidazo[5,1-B][1,3]oxazine](/img/structure/B12942456.png)
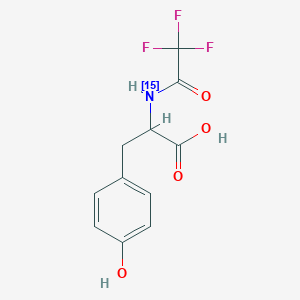
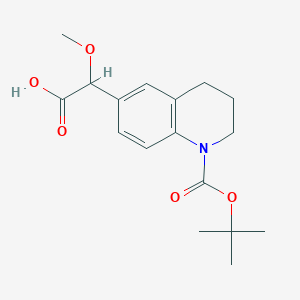
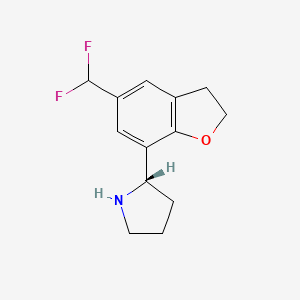
![1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-chloro-1H-pyrazole-3-carboxylic acid](/img/structure/B12942473.png)

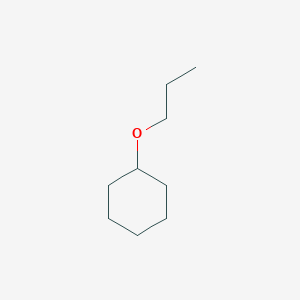
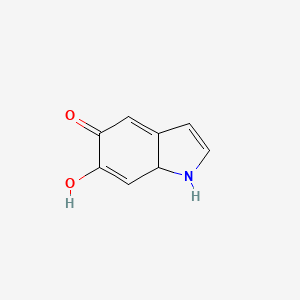
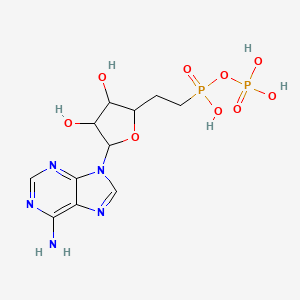
![tert-Butyl 9-methylene-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12942516.png)
![N-(spiro[3.4]octan-2-ylmethyl)propan-2-amine](/img/structure/B12942518.png)

